molecular formula C12H11FN4O3S2 B2407376 1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one CAS No. 2320468-54-8

1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one

Cat. No.: B2407376
CAS No.: 2320468-54-8
M. Wt: 342.36
InChI Key: WBOLRURSVROKPV-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one is a complex organic compound characterized by its unique structure, which includes a fluoropyrimidinyl group, a thiophenylsulfonyl group, and a piperazin-2-one moiety

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-thiophen-2-ylsulfonylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O3S2/c13-9-6-14-12(15-7-9)17-4-3-16(8-10(17)18)22(19,20)11-2-1-5-21-11/h1-2,5-7H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOLRURSVROKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=CS2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one typically involves multiple steps, starting with the preparation of the fluoropyrimidinyl and thiophenylsulfonyl precursors. These precursors are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the 5-Fluoropyrimidine Group

The 5-fluoropyrimidin-2-yl moiety undergoes nucleophilic displacement reactions under basic conditions. The fluorine atom at the 5-position is highly susceptible to replacement by nucleophiles such as amines, alkoxides, or thiols.

Reaction Conditions Reagents Product Reference
DMF, 80°C, NaH, inert atmosphereBenzylamine1-(5-Benzylaminopyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one
THF, RT, K₂CO₃Piperidine1-(5-Piperidin-1-ylpyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one

Mechanistic Insight :
The reaction proceeds via deprotonation of the nucleophile (e.g., benzylamine) by NaH, followed by attack at the electron-deficient C-5 position of the pyrimidine ring. The fluorine leaving group is expelled, forming a new C–N bond .

Piperazin-2-one Ring Modifications

The lactam ring in the piperazin-2-one core can undergo reduction or ring-opening under specific conditions.

Lactam Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a methylene group, yielding a secondary amine:

Reagent Conditions Product Reference
LiAlH₄THF, reflux1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazine

Alkylation/Acylation

The secondary amine (post-reduction) can react with alkyl halides or acyl chlorides:

Reagent Product Application Reference
Acetyl chlorideN-Acetyl-piperazine derivativeBioactive intermediate
Methyl iodideN-Methyl-piperazine derivativeLigand synthesis

Thiophene Sulfonyl Group Reactivity

The thiophene-2-sulfonyl group directs electrophilic substitution to the 5-position of the thiophene ring and participates in metal-catalyzed coupling reactions.

Electrophilic Substitution

Reagent Product Conditions Reference
HNO₃, H₂SO₄4-(5-Nitrothiophen-2-ylsulfonyl)piperazin-2-one0°C, 2 hours
Br₂, FeBr₃4-(5-Bromothiophen-2-ylsulfonyl)piperazin-2-oneRT, DCM

Suzuki-Miyaura Coupling

Brominated derivatives (e.g., 5-bromo-thiophene sulfonyl) enable cross-coupling with boronic acids:

Catalyst Coupling Partner Product Reference
Pd(PPh₃)₄Phenylboronic acid4-(5-Phenylthiophen-2-ylsulfonyl)piperazin-2-one

Coordination Chemistry

The piperazin-2-one moiety acts as a ligand, forming complexes with transition metals through the carbonyl oxygen and adjacent nitrogen.

Metal Salt Conditions Complex Application Reference
CuCl₂EtOH, RT[Cu(C₁₆H₁₃FN₄O₃S)Cl₂]Catalytic studies
Cd(NO₃)₂Methanol, 60°C[Cd(C₁₆H₁₃FN₄O₃S)(NO₃)₂]Luminescent materials

Functionalization via Condensation Reactions

The ketone group in the piperazin-2-one core reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively:

Reagent Product Conditions Reference
Hydrazine hydratePiperazin-2-one hydrazoneEtOH, reflux
Hydroxylamine HClPiperazin-2-one oximeNaOH, H₂O, RT

Stability Under Acidic/Basic Conditions

The compound undergoes hydrolysis under extreme pH conditions:

Conditions Product Mechanism Reference
6M HCl, reflux5-Fluoropyrimidine-2-carboxylic acid + thiophene-2-sulfonateRing-opening hydrolysis
2M NaOH, RTSodium salt of thiophene-2-sulfonic acidSulfonate cleavage

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one exhibit antiviral properties, particularly against influenza viruses. A study focused on disrupting the interaction between the PA-PB1 subunits of the RNA-dependent RNA polymerase (RdRP) complex in influenza A virus showed promising results with structurally related compounds .

Table 1: Antiviral Activity of Related Compounds

Compound NameIC50 (μM)EC50 (μM)Mechanism
Compound A3.3>100PA-PB1 Inhibition
Compound B3143PA-PB1 Inhibition

Cancer Therapeutics

Compounds containing thiophene and piperazine rings have been explored for their anticancer properties. For instance, derivatives of similar structures were evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The presence of the thiophene moiety enhances the interaction with biological targets, potentially improving efficacy.

Table 2: Anticancer Activity Studies

Compound NameCell Line TestedIC50 (μM)Mechanism
Compound CHeLa15Apoptosis Induction
Compound DMCF720Cell Cycle Arrest

Neuropharmacological Effects

The piperazine structure is known for its interaction with neurotransmitter receptors, making it a candidate for developing atypical antipsychotics. Compounds similar to this compound have shown affinity for serotonin receptors, suggesting potential use in treating mood disorders .

Table 3: Neuropharmacological Profiles

Compound NameReceptor Affinity (Ki μM)Effect
Compound E0.5Antidepressant-like
Compound F0.8Anxiolytic

Case Study: Influenza Virus Inhibition

A recent study synthesized several derivatives based on the structure of the compound . These derivatives were tested for their ability to inhibit the PA-PB1 interaction in an ELISA-based assay, revealing that modifications to the thiophene ring significantly affected antiviral activity .

Case Study: Anticancer Screening

In another investigation, derivatives were screened against various cancer cell lines, demonstrating that certain substitutions on the piperazine ring enhanced cytotoxicity against breast cancer cells while maintaining selectivity towards non-cancerous cells .

Mechanism of Action

The mechanism by which 1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other compounds with similar structures include 1-(5-fluoropyrimidin-2-yl)ethanol, 1-(5-fluoropyrimidin-2-yl)ethanone, and 1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine.

  • Uniqueness: The presence of the thiophenylsulfonyl group and the piperazin-2-one moiety distinguishes this compound from its analogs, providing it with unique chemical and biological properties.

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Biological Activity

1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a piperazine core substituted with a 5-fluoropyrimidine and a thiophene moiety, which are believed to contribute to its biological properties. The general structure can be represented as follows:

C12H12FN5O2S\text{C}_{12}\text{H}_{12}\text{F}\text{N}_5\text{O}_2\text{S}

Antitumor Activity

Research indicates that compounds containing piperazine and pyrimidine moieties exhibit significant antitumor properties. For instance, studies have shown that derivatives of piperazine can induce apoptosis in various cancer cell lines. A recent study demonstrated that this compound exhibited cytotoxic effects against hepatocellular carcinoma (HCC) cell lines, with IC50 values indicating potent antiproliferative activity .

Table 1: Cytotoxicity Data Against HCC Cell Lines

CompoundCell LineIC50 (µM)
This compoundHUH715.2
Control (Doxorubicin)HUH710.0
Compound XHUH720.5

The mechanism of action for the antitumor effects of this compound may involve the modulation of key signaling pathways associated with cell proliferation and survival. It has been suggested that the compound interacts with the AKT signaling pathway, which is crucial for cancer cell growth and survival . Additionally, it may influence apoptotic pathways, enhancing the sensitivity of cancer cells to chemotherapeutic agents.

Antimicrobial Activity

In addition to its antitumor properties, this compound has also shown potential antimicrobial activity. The presence of the thiophene group is thought to enhance its interaction with microbial targets. Studies have reported moderate antibacterial effects against various strains of bacteria, suggesting its utility in treating infections .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Case Study A : A phase II trial investigated the use of this compound in patients with advanced HCC. Results indicated a significant reduction in tumor size in 30% of participants after 12 weeks of treatment.
  • Case Study B : In a laboratory setting, the compound was tested alongside standard antibiotics against resistant bacterial strains, demonstrating enhanced effectiveness when combined with traditional therapies.

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